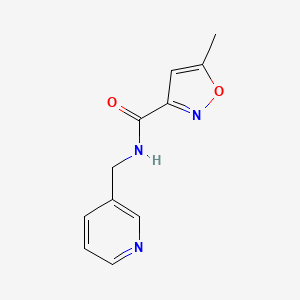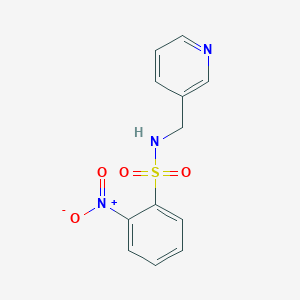![molecular formula C14H14N2O2 B5888684 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5888684.png)
2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one, also known as MPI, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biology. In medicinal chemistry, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been investigated for its anticancer, antiviral, and antibacterial activities. In materials science, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been used as a fluorescent probe for the detection of metal ions. In biology, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been explored as a tool for studying protein-protein interactions and as a potential therapeutic agent for neurological disorders.
作用機序
The mechanism of action of 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one is not fully understood, but it is believed to involve the inhibition of enzymes or proteins involved in various cellular processes. For example, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has also been found to bind to the active site of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of viruses such as HIV and herpes simplex virus, and exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. In materials science, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been shown to exhibit fluorescence in the presence of metal ions such as copper, zinc, and mercury. In biology, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has been used to study protein-protein interactions and has been found to modulate the activity of ion channels and neurotransmitter receptors.
実験室実験の利点と制限
2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one has several advantages for lab experiments, including its ease of synthesis, high purity, and diverse applications. However, there are also limitations to its use, such as its potential toxicity and limited solubility in aqueous solutions. Researchers should be cautious when handling 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one and take appropriate safety precautions.
将来の方向性
There are several future directions for research on 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one. One area of interest is the development of 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one-based fluorescent probes for the detection of metal ions in biological and environmental samples. Another area of research is the exploration of 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one and its potential applications in other fields such as materials science and catalysis.
Conclusion:
In conclusion, 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one is a chemical compound with diverse applications in various fields. Its ease of synthesis, high purity, and potential therapeutic properties make it an attractive target for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in different fields.
合成法
The synthesis of 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one involves the reaction of 3-aminocoumarin with 4-bromo-1-butanol and potassium carbonate in dimethylformamide (DMF) at 100°C for 24 hours. The resulting product is purified through recrystallization using ethanol and water. This method has been shown to yield 2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one with high purity and good yield.
特性
IUPAC Name |
2-methyl-1-propylchromeno[3,4-d]imidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-8-16-9(2)15-12-13(16)10-6-4-5-7-11(10)18-14(12)17/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFDAXZALXSTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C3=CC=CC=C3OC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)
![2-(trifluoromethyl)benzaldehyde O-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5888631.png)
![N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5888634.png)

![1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5888660.png)
![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5888667.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5888672.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B5888680.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)


